molecular formula C10H13ClN2 B2700901 N,1-Dimethylindol-3-amine;hydrochloride CAS No. 2253632-31-2

N,1-Dimethylindol-3-amine;hydrochloride

Cat. No.: B2700901
CAS No.: 2253632-31-2
M. Wt: 196.68
InChI Key: HMQUUPYNVXDPMC-UHFFFAOYSA-N
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Description

N,1-Dimethylindol-3-amine;hydrochloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Mechanism of Action

Target of Action

N,1-Dimethylindol-3-amine;hydrochloride, also known as N,1-dimethyl-1H-indol-3-amine hydrochloride, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.

Mode of Action

It is known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has been found in many important synthetic drug molecules . Therefore, it is plausible that this compound, as an indole derivative, may affect similar biochemical pathways.

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it is plausible that this compound may have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N,1-Dimethylindol-3-amine;hydrochloride involves a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method is efficient, operationally straightforward, and generally high yielding. It uses readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products . The reaction conditions typically involve the use of methanesulfonic acid under reflux in methanol, which provides good yields .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of microwave irradiation can significantly reduce reaction times, making the process more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N,1-Dimethylindol-3-amine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can exhibit different biological and chemical properties. For example, oxidation can lead to the formation of indolequinones, while substitution reactions can yield halogenated or nitro-substituted indoles .

Scientific Research Applications

N,1-Dimethylindol-3-amine;hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,1-Dimethylindol-3-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N,1-dimethylindol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c1-11-9-7-12(2)10-6-4-3-5-8(9)10;/h3-7,11H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQUUPYNVXDPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN(C2=CC=CC=C21)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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